7-(N-Acetylaminomethyl)-7-deazaguanosine

Catalog No.
S12868702
CAS No.
M.F
C14H19N5O6
M. Wt
353.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(N-Acetylaminomethyl)-7-deazaguanosine

Product Name

7-(N-Acetylaminomethyl)-7-deazaguanosine

IUPAC Name

N-[[2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]methyl]acetamide

Molecular Formula

C14H19N5O6

Molecular Weight

353.33 g/mol

InChI

InChI=1S/C14H19N5O6/c1-5(21)16-2-6-3-19(11-8(6)12(24)18-14(15)17-11)13-10(23)9(22)7(4-20)25-13/h3,7,9-10,13,20,22-23H,2,4H2,1H3,(H,16,21)(H3,15,17,18,24)/t7-,9?,10+,13-/m1/s1

InChI Key

CTYQXNHUHPQHTJ-CXOKJZQJSA-N

SMILES

Array

Canonical SMILES

CC(=O)NCC1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CC(=O)NCC1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@H](C([C@H](O3)CO)O)O

7-(N-Acetylaminomethyl)-7-deazaguanosine is a modified nucleoside that belongs to the class of purine analogs. It is characterized by the absence of a nitrogen atom at the 7-position of the guanine base, which distinguishes it from natural guanosine. The compound features an acetylamino group at the 7-position, which enhances its solubility and biological activity. This modification can influence its interactions with nucleic acids and enzymes, making it a subject of interest in biochemical research and therapeutic applications.

The chemical reactivity of 7-(N-Acetylaminomethyl)-7-deazaguanosine can be analyzed through various types of reactions:

  • Substitution Reactions: The acetylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: Under certain conditions, the acetyl group can be hydrolyzed to yield 7-(aminomethyl)-7-deazaguanosine, which may exhibit different biological properties.
  • Click Chemistry: The compound can be utilized in click chemistry reactions, particularly those involving azides and alkynes, to form stable triazole linkages, facilitating bioconjugation processes .

7-(N-Acetylaminomethyl)-7-deazaguanosine exhibits significant biological activity due to its structural similarity to natural nucleosides. It has been shown to:

  • Inhibit Enzymatic Activity: The compound can act as an inhibitor for various enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases.
  • Antiviral Properties: Preliminary studies suggest that it may possess antiviral activity by interfering with viral replication mechanisms.
  • Modulate Gene Expression: As a nucleoside analog, it can be incorporated into RNA or DNA strands, potentially altering gene expression patterns.

Several synthetic routes have been developed to produce 7-(N-Acetylaminomethyl)-7-deazaguanosine:

  • Starting from Deazapurines: The synthesis often begins with deazapurines, where an N-acetylaminomethyl group is introduced at the 7-position through a series of acylation and amination reactions.
  • Use of Protecting Groups: Protecting groups are commonly employed during synthesis to prevent unwanted reactions at other functional sites. After the desired modifications are made, these groups are removed to yield the final product.
  • Click Chemistry Approaches: Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for efficient incorporation of the acetylamino group in a modular fashion .

The unique properties of 7-(N-Acetylaminomethyl)-7-deazaguanosine lend themselves to various applications:

  • Research Tool: It serves as a valuable tool for studying nucleic acid interactions and enzyme mechanisms.
  • Drug Development: Its potential as an antiviral agent makes it a candidate for further development in pharmaceutical applications.
  • Bioconjugation: The ability to participate in click chemistry makes it useful for creating bioconjugates for targeted drug delivery systems.

Interaction studies involving 7-(N-Acetylaminomethyl)-7-deazaguanosine focus on its binding affinities with proteins and nucleic acids:

  • Nucleic Acid Binding: Studies have demonstrated that this compound can bind selectively to RNA structures, influencing their stability and function.
  • Protein Interactions: It may interact with specific proteins involved in nucleic acid processing, potentially inhibiting their function and providing insights into cellular mechanisms.

Several compounds share structural similarities with 7-(N-Acetylaminomethyl)-7-deazaguanosine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
GuanosineNatural nucleoside; contains nitrogen at the 7-positionEssential for RNA synthesis; broader biological roles
2-AminopurineAmino group at position 2; lacks nitrogen at position 6Used as a mutagen; impacts DNA replication
7-DeazaguanosineLacks nitrogen at position 7; no acetylamino groupServes as a base analog in nucleic acid research

Uniqueness of 7-(N-Acetylaminomethyl)-7-deazaguanosine

The presence of the N-acetylaminomethyl group distinguishes this compound from its analogs by enhancing solubility and potentially increasing biological activity through better interaction profiles with target biomolecules. Its ability to participate in click chemistry further sets it apart as a versatile tool in chemical biology.

XLogP3

-3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

353.13353334 Da

Monoisotopic Mass

353.13353334 Da

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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